Diphosphorus pentasulfide

Descripción

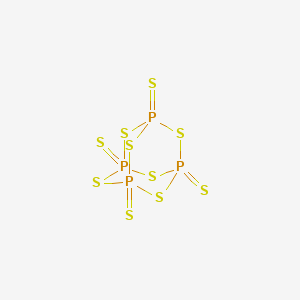

Structure

3D Structure

Propiedades

IUPAC Name |

1,3,5,7-tetrakis(sulfanylidene)-2,4,6,8,9,10-hexathia-1λ5,3λ5,5λ5,7λ5-tetraphosphatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P4S10/c5-1-9-2(6)12-3(7,10-1)14-4(8,11-1)13-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQAYERJWZKYML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P4S10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051659 | |

| Record name | Phosphorus pentasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314-80-3 | |

| Record name | Phosphorus sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus pentasulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphosphorus pentasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHOSPHORUS PENTASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ1X20J1DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphosphorus Pentasulfide (P₄S₁₀)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of diphosphorus (B173284) pentasulfide, a key reagent in organic synthesis and various industrial applications. The document summarizes crystallographic and spectroscopic data, outlines experimental methodologies for its characterization, and presents visualizations of its structure and analytical workflows.

Molecular Structure

Diphosphorus pentasulfide exists as a discrete molecule with the formula P₄S₁₀.[1][2] Its structure is a cage-like adamantane-type framework with Td symmetry, analogous to that of phosphorus pentoxide (P₄O₁₀).[2][3] The molecule consists of a P₄ tetrahedron, with six sulfur atoms bridging the phosphorus atoms along the edges of the tetrahedron and four terminal sulfur atoms, each bonded to one phosphorus atom.[3]

Each phosphorus atom is tetrahedrally coordinated to four sulfur atoms.[3] The bonding within the P₄S₁₀ cage can be described in terms of two distinct types of phosphorus-sulfur bonds:

-

Bridging P-S bonds (P-S-P): These are single bonds connecting two phosphorus atoms.

-

Terminal P=S bonds: These are double bonds, each involving one phosphorus atom and a non-bridging sulfur atom.

The presence of these two bond types has been confirmed by X-ray crystallography.[3]

Quantitative Structural Data

The precise bond lengths and angles of the P₄S₁₀ molecule have been determined primarily by single-crystal X-ray diffraction. The data from the 1998 refinement by Blachnik et al. is considered the most accurate.

Table 1: Crystallographic Data for P₄S₁₀

| Parameter | Vos and Wiebenga (1955)[3] | Blachnik et al. (1998)[4] |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | P1 |

| Average P-S (bridging) bond length | 2.085 Å | 2.103 Å |

| Average P=S (terminal) bond length | 1.955 Å | 1.908 Å |

| Average S-P-S bond angle | ~109.5° | Not specified, but consistent with tetrahedral geometry |

| Average P-S-P bond angle | ~109.5° | Not specified, but consistent with the cage structure |

Note: The estimated standard deviation for bond lengths in the 1955 study was approximately 0.01 Å for P-S bridging bonds and 0.015 Å for P=S terminal bonds.[3]

Bonding Analysis

The bonding in this compound involves covalent interactions between phosphorus and sulfur atoms. The phosphorus atoms are in the +5 oxidation state. The terminal P=S bonds are significantly shorter than the bridging P-S bonds, which is consistent with their double-bond character.[3] The tetrahedral arrangement of sulfur atoms around each phosphorus atom indicates sp³ hybridization of the phosphorus atoms.

Experimental Protocols for Structural Characterization

The determination of the molecular structure of P₄S₁₀ relies on several key experimental techniques.

This is the primary method for obtaining precise bond lengths and angles of P₄S₁₀ in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of P₄S₁₀ are grown, typically by slow cooling of a supersaturated solution in a suitable solvent like carbon disulfide (CS₂).[3]

-

Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[5][6][7]

-

Structure Solution: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays. This is often achieved using direct methods.[5]

-

Structure Refinement: The initial atomic model is refined by adjusting the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data.[5]

GED provides information about the molecular structure in the gaseous state, free from intermolecular interactions present in the crystal lattice.[8]

Methodology:

-

Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber.[8]

-

Electron Beam Interaction: The molecular beam is crossed with a high-energy electron beam.[8]

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector.[9]

-

Data Analysis: The radial distribution of atoms in the molecule is derived from the diffraction pattern, allowing for the determination of bond lengths and angles.[8]

Early gas-phase electron diffraction studies of P₄S₁₀ suggested a structure with lower symmetry than Td.[10][11] However, the solid-state structure is well-established as having Td symmetry.[3] It is believed that in the vapor phase, P₄S₁₀ can partially dissociate into P₂S₅ molecules.[12]

Spectroscopic methods provide complementary information about the structure and bonding of P₄S₁₀.

Table 2: Spectroscopic Data for P₄S₁₀

| Technique | Observation | Reference |

| ³¹P NMR Spectroscopy | A single resonance is observed in solution, consistent with the four equivalent phosphorus atoms in the Td structure. In the solid-state (MAS-NMR), the spectrum can provide information on the local environments of the phosphorus atoms. | [1][2][13] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands corresponding to the vibrational modes of the P₄S₁₀ cage, including stretching and bending of the P-S and P=S bonds. | [14][15] |

| Raman Spectroscopy | Raman spectroscopy is also used to probe the vibrational modes of the molecule. The spectra of P₄S₁₀ in the solid and molten states are very similar, suggesting the retention of the cage structure in the liquid phase. | [14] |

Visualizations

Caption: Adamantane-like cage structure of the P₄S₁₀ molecule.

Caption: Generalized workflow for determining molecular structure.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. journals.iucr.org [journals.iucr.org]

- 4. File:P4S10-from-xtal-1998-3D-balls.png - Wikimedia Commons [commons.wikimedia.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. Electron diffraction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Infrared and Raman spectra of some phosphorus sulphides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of tetraphosphorus (B14172348) decasulfide (P₄S₁₀), a crucial reagent in the development of various sulfur-containing compounds. The document provides a detailed overview of the foundational synthetic routes, complete with experimental protocols and quantitative data where historical records permit.

Introduction

Tetraphosphorus decasulfide, also known as phosphorus pentasulfide, is a yellow crystalline solid with the molecular formula P₄S₁₀. Since its first synthesis, it has been an indispensable tool in organic and inorganic chemistry, primarily utilized as a potent thionating agent. Its application is pivotal in the synthesis of a wide array of organosulfur compounds, including those with pharmaceutical relevance. This guide delves into the three principal historical methods for its preparation: the direct reaction of elemental phosphorus (both white and red allotropes) with sulfur, and the reaction of ferrophosphorus (B3285494) with sulfur or pyrite (B73398).

Historical Synthesis Methods

The earliest preparations of P₄S₁₀ date back to the 19th century, with notable contributions from Jöns Jacob Berzelius. These initial methods, while groundbreaking, were often hazardous and yielded products of varying purity.

Synthesis from White Phosphorus and Sulfur (Berzelius' Method)

The first documented synthesis of P₄S₁₀ was achieved by the Swedish chemist Jöns Jacob Berzelius in 1843.[1] This method involves the direct, highly exothermic reaction of liquid white phosphorus (P₄) with molten sulfur.

Experimental Protocol:

-

Reactants: Liquid white phosphorus (P₄) and elemental sulfur (S).

-

Stoichiometry: The ideal molar ratio is 1:10 (P:S), corresponding to the formula P₄S₁₀.

-

Procedure: Molten white phosphorus is carefully added to molten sulfur. The reaction is initiated by heating the mixture to above 300°C.[1] The reaction is known to be vigorous and requires careful control of the addition rate and temperature to prevent uncontrolled exothermic reactions.

-

Workup and Purification: The crude product is allowed to cool and solidify. Historical purification methods involved washing the crude solid with carbon disulfide to remove unreacted sulfur and lower phosphorus sulfides.[2]

Quantitative Data:

Historical records on the quantitative aspects of this method are scarce. The reaction was known to be difficult to control, which likely resulted in variable yields and purity.

Experimental Workflow: Synthesis from White Phosphorus and Sulfur

Caption: Workflow for the synthesis of P₄S₁₀ from white phosphorus and sulfur.

Synthesis from Red Phosphorus and Sulfur

To circumvent the hazards associated with the violent reactivity of white phosphorus, a more controlled synthesis using the more stable red allotrope of phosphorus was developed.

Experimental Protocol:

-

Reactants: Red phosphorus (P) and elemental sulfur (S).

-

Stoichiometry: A typical procedure uses a mass ratio that approximates the stoichiometric requirement for P₄S₁₀. For example, 1.67 g of red phosphorus to 4.33 g of sulfur.

-

Procedure: The powdered reactants are thoroughly mixed in a crucible. The mixture is then gently heated to approximately 300°C in a covered crucible and maintained at this temperature for a short period (e.g., 5 minutes). The reaction is less violent than with white phosphorus.

-

Workup and Purification: After cooling in a desiccator, the solid product is mechanically ground to a powder. Further purification can be achieved by extraction with carbon disulfide using a Soxhlet extractor, followed by heating in a carbon dioxide atmosphere to remove the solvent.

Quantitative Data:

| Parameter | Value | Reference |

| Reactant Mass (Red P) | 1.67 g | |

| Reactant Mass (Sulfur) | 4.33 g | |

| Reaction Temperature | ~300 °C | |

| Reaction Time | 5 minutes | |

| Yield | Not specified in historical accounts | |

| Purity | Not specified in historical accounts |

Experimental Workflow: Synthesis from Red Phosphorus and Sulfur

Caption: Workflow for the synthesis of P₄S₁₀ from red phosphorus and sulfur.

Synthesis from Ferrophosphorus

An alternative historical route, and one that found industrial application, utilizes ferrophosphorus, a byproduct of phosphorus production from phosphate (B84403) rock.[1] Ferrophosphorus is reacted with either elemental sulfur or pyrite (FeS₂).

Reaction Pathways:

Two primary reactions are documented:

Experimental Protocol:

Detailed historical experimental protocols for this method at a laboratory scale are not well-documented in readily available literature. It is understood that these reactions were typically carried out at high temperatures in a furnace or reactor suitable for industrial-scale production. The separation of the P₄S₁₀ from the iron sulfide (B99878) slag would have been a critical step in the process.

Quantitative Data:

Specific data on reaction yields and purity from these historical industrial processes are not available in the surveyed literature. The efficiency of the process would have been highly dependent on the composition of the ferrophosphorus and the specific conditions of the industrial plant.

Logical Relationship: Synthesis from Ferrophosphorus

Caption: Logical pathways for the synthesis of P₄S₁₀ from ferrophosphorus.

Conclusion

The historical synthesis of tetraphosphorus decasulfide laid the groundwork for the large-scale production of this vital chemical. From the hazardous yet pioneering work of Berzelius to the more controlled and industrially viable methods, the evolution of P₄S₁₀ synthesis reflects the broader advancements in chemical process technology. While detailed quantitative data from these early endeavors are not always available, the foundational principles they established remain relevant to the understanding of phosphorus-sulfur chemistry. This guide provides a concise yet comprehensive overview for researchers and professionals interested in the origins of this important synthetic reagent.

References

Physical and chemical properties of diphosphorus pentasulfide

An In-depth Technical Guide on the Core Physical and Chemical Properties of Diphosphorus (B173284) Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of diphosphorus pentasulfide (P₂S₅), a versatile reagent in organic and inorganic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physical Properties

This compound is typically a yellow to greenish-yellow crystalline solid.[1][2] It is known for its characteristic rotten egg-like odor, which is attributed to its hydrolysis in the presence of moisture, leading to the formation of hydrogen sulfide (B99878) gas.[1][2] The molecular formula is empirically written as P₂S₅, but its actual molecular structure corresponds to P₄S₁₀.[1][3]

Table 1: Key Physical Properties of this compound

| Property | Value |

| Molecular Formula | P₂S₅ (Empirical), P₄S₁₀ (Molecular)[1] |

| Molar Mass | 222.27 g/mol (for P₂S₅)[4][5] |

| Appearance | Yellow to greenish-yellow crystalline solid[1][2] |

| Odor | Rotten egg-like[1][2] |

| Density | 2.09 g/cm³ at 25°C[6][7] |

| Melting Point | 280 - 290°C[6][7] |

| Boiling Point | 513 - 515°C[7][8] |

| Solubility | Reacts with water.[9] Soluble in carbon disulfide. Insoluble in many common organic solvents.[10] |

| Vapor Pressure | 1 mmHg at 300°C[1] |

| Autoignition Temperature | 142°C[7] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily used as a thionation agent. Its reactivity is centered around the electrophilic nature of the phosphorus atoms and the lability of the phosphorus-sulfur bonds.

Hydrolysis

One of the most significant chemical properties of this compound is its vigorous reaction with water. This hydrolysis is an exothermic reaction that produces phosphoric acid (H₃PO₄) and toxic hydrogen sulfide (H₂S) gas.[3]

Reaction with Water: P₄S₁₀ + 16H₂O → 4H₃PO₄ + 10H₂S[3]

Due to this reactivity, it must be handled in a dry, inert atmosphere.[11]

Thionation Reactions

This compound is widely employed to convert carbonyl compounds into thiocarbonyls. This includes the thionation of ketones, esters, and amides to form thioketones, thioesters, and thioamides, respectively. A well-known application of this reactivity is in the synthesis of Lawesson's reagent.

Reaction with Alcohols and Phenols

This compound reacts with alcohols and phenols to form dithiophosphoric acids.[12] These products are important intermediates in the production of insecticides, lubricant additives, and flotation agents.[1][12]

General Reaction with Alcohols: P₄S₁₀ + 8ROH → 4(RO)₂P(S)SH + 2H₂S[12]

Synthesis and Key Reactions

The industrial synthesis of this compound involves the reaction of molten white phosphorus with sulfur at elevated temperatures.[10]

References

- 1. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phosphorus pentasulfide | 1314-80-3 [chemicalbook.com]

- 3. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 4. lobachemie.com [lobachemie.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. chembk.com [chembk.com]

- 7. di-Phosphorus pentasulfide for synthesis 1314-80-3 [sigmaaldrich.com]

- 8. Phosphorus Pentasulfide [drugfuture.com]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus pentasulfide [cdc.gov]

- 10. Phosphorus_pentasulfide [chemeurope.com]

- 11. CAS 1314-80-3: Phosphorus sulfide, (P2S5) | CymitQuimica [cymitquimica.com]

- 12. US4397791A - Process for reacting alcohols and/or phenols with phosphorus pentasulfide - Google Patents [patents.google.com]

A Technical Guide to the Early Discoveries and Characterization of Phosphorus Sulfides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational discoveries and characterization of phosphorus sulfides, a class of compounds that has evolved from a chemical curiosity to a cornerstone in the synthesis of various organosulfur compounds, including active pharmaceutical ingredients. This document navigates the early history, outlines the key experimental methodologies, and presents the characterized properties of these versatile compounds.

A "Comedy of Errors": The Nascent Stage of Phosphorus Sulfide (B99878) Chemistry

The initial exploration of the reaction between phosphorus and sulfur dates back to 1740, when A. S. Marggraf observed a vigorous, almost explosive, union at elevated temperatures.[1] This discovery predated modern chemistry, leading to a period of confusion and erroneous reports.[1] Over the subsequent century, no fewer than 14 different phosphorus-sulfur compositions were claimed as distinct compounds, ranging from P₄S to P₂S₁₂.[1] This chaotic early history of phosphorus-sulfur compounds was aptly described as a "Comedy of Errors" well into the early 1900s.[2] It was only through intensive investigation and the establishment of more reliable analytical criteria that a clearer understanding of this chemical family emerged.

The pivotal work of Jöns Jacob Berzelius in 1843 marked a turning point with the first synthesis of phosphorus pentasulfide (P₄S₁₀) by reacting white phosphorus with sulfur.[3] Later, in 1864, G. Lemoine discovered phosphorus sesquisulfide (P₄S₃), which would eventually find commercial use in the production of "strike anywhere" matches.[3] These seminal discoveries laid the groundwork for the systematic characterization of the stable, well-defined phosphorus sulfides known today.

Key Phosphorus Sulfides and Their Early Characterization

Through the meticulous work of 19th and early 20th-century chemists, several key phosphorus sulfides were isolated and characterized. The most significant of these are tetraphosphorus (B14172348) trisulfide (P₄S₃), tetraphosphorus pentasulfide (P₄S₅), tetraphosphorus heptasulfide (P₄S₇), and tetraphosphorus decasulfide (P₄S₁₀).

Physical Properties

The early characterization of these compounds involved the determination of fundamental physical properties. While specific data from the 19th-century literature is scarce, the following table summarizes the currently accepted physical properties of the most common phosphorus sulfides.

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Appearance |

| Tetraphosphorus trisulfide | P₄S₃ | 220.09 | 171–172.5 | 407–408 | 2.03 | Yellow crystalline solid |

| Tetraphosphorus pentasulfide | P₄S₅ | 284.22 | 170–220 (decomposes) | Decomposes | 2.17 | Yellow needles |

| Tetraphosphorus heptasulfide | P₄S₇ | 348.35 | 305–310 | 523 | 2.19 | Light yellow crystals |

| Tetraphosphorus decasulfide | P₄S₁₀ | 444.55 | 286–290 | 513–515 | 2.09 | Yellowish-grey crystalline solid |

Solubility

Early investigations into the solubility of phosphorus sulfides were crucial for their purification and handling. The solubility of P₄S₁₀ in carbon disulfide was a key property noted in its early characterization.

| Compound | Solubility in Carbon Disulfide | Other Solvents |

| P₄S₃ | Soluble | Soluble in benzene |

| P₄S₁₀ | 0.222 g / 100 g at 17 °C[4] | Reacts with many other solvents such as alcohols, DMSO, and DMF[4] |

Experimental Protocols: From Early Syntheses to Modern Methods

The synthesis of phosphorus sulfides has evolved significantly from the hazardous and often uncontrolled reactions of the 18th and 19th centuries. The primary method remains the direct thermal reaction of elemental phosphorus and sulfur.

Berzelius's Synthesis of Phosphorus Pentasulfide (P₄S₁₀) - Historical Approach

While the precise apparatus and safety measures of Berzelius's 1843 synthesis are not well-documented in readily available sources, the fundamental procedure involved the direct reaction of liquid white phosphorus with sulfur at temperatures exceeding 300°C.[4] The reaction is known to be highly exothermic and potentially explosive.

Lemoine's Synthesis of Phosphorus Sesquisulfide (P₄S₃) - Historical Approach

Details of Lemoine's original 1864 synthesis are similarly sparse in modern compilations. However, it is understood to have involved the controlled reaction of phosphorus and sulfur in the appropriate stoichiometric ratio.

A Modern, Controlled Synthesis of Tetraphosphorus Decasulfide (P₄S₁₀)

This protocol outlines a more controlled and safer method for the synthesis of P₄S₁₀, reflecting modern laboratory practices.

Materials:

-

Red phosphorus

-

Sulfur powder

-

Sand (as a heat bath)

-

A hard glass reaction tube

-

A furnace or a high-temperature heating mantle

Procedure:

-

A stoichiometric mixture of red phosphorus and sulfur is prepared. For P₄S₁₀, the molar ratio of P to S is 4:10.

-

The mixture is placed in a hard glass tube, which is then evacuated and sealed.

-

The sealed tube is placed in a furnace and heated gradually in a sand bath to control the temperature rise and dissipate the heat from the exothermic reaction.

-

The temperature is slowly raised to above 300°C and maintained for several hours to ensure the reaction goes to completion.

-

After cooling, the crude P₄S₁₀ is obtained as a solid mass.

-

Purification can be achieved by sublimation under reduced pressure or by washing with carbon disulfide to remove unreacted sulfur.

19th-Century Analytical Methods

The characterization of these newly discovered compounds in the 19th century relied on the analytical techniques of the time.

-

Gravimetric Analysis: The elemental composition of phosphorus sulfides was determined by gravimetric analysis. For sulfur content, a sample would be oxidized to sulfate (B86663), which was then precipitated as barium sulfate (BaSO₄) and weighed. Phosphorus content was determined by oxidizing the sample to phosphate (B84403), which was then precipitated as ammonium (B1175870) phosphomolybdate or magnesium ammonium phosphate and weighed.

-

Melting Point Determination: The melting point was a key physical constant used to assess the purity of the synthesized compounds.

-

Crystallography: The crystalline form of the compounds was observed, although detailed X-ray crystallography was not yet available.

Visualizing the Discovery and Synthesis of Phosphorus Sulfides

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the early history and synthesis of phosphorus sulfides.

References

- 1. researchgate.net [researchgate.net]

- 2. Annales de chimie et de physique. Volume 27, 1824 : Annales de chimie et de physique. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus sulfide (P2S3) | P2S3 | CID 16211604 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Diphosphorus Pentasulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphorus (B173284) pentasulfide (P₄S₁₀), also known as phosphorus(V) sulfide (B99878), is a highly reactive inorganic compound widely utilized in organic synthesis, particularly as a potent thionating agent. Its application ranges from the synthesis of organophosphorus compounds and lubricant additives to the production of insecticides and pharmaceuticals.[1][2][3] A thorough understanding of its solubility and reactivity in various organic solvents is paramount for its effective and safe use in research and development. This technical guide provides a comprehensive overview of the solubility of diphosphorus pentasulfide in common organic solvents, details its reactivity, and outlines a robust experimental protocol for solubility determination.

Core Concepts: Solubility and Reactivity

The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For this compound, its solubility is intrinsically linked to its high reactivity. Many organic solvents that would typically be used to determine solubility are, in fact, reactive with P₄S₁₀. This reactivity often leads to the formation of new chemical species, meaning a simple dissolution process does not occur.

This compound is a moisture-sensitive solid that readily hydrolyzes in the presence of water, including atmospheric moisture, to produce toxic hydrogen sulfide (H₂S) gas and phosphoric acid.[1][2] This reactivity extends to a wide range of organic solvents containing nucleophilic functional groups.

Quantitative Solubility Data

Quantitative solubility data for this compound in non-reactive organic solvents is scarce in the available literature due to its high reactivity. The most commonly cited solvent in which P₄S₁₀ dissolves without significant reaction is carbon disulfide.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Carbon Disulfide | CS₂ | 17 | 0.222 | [1][2][4] |

It is reported to be insoluble in several other non-polar or weakly polar solvents.

| Solvent | Chemical Formula | Conditions | Solubility | Reference |

| Benzene | C₆H₆ | - | Insoluble | [1][2] |

| Xylene | C₈H₁₀ | Hot | Insoluble | [1][2] |

| Anisole | C₇H₈O | Hot | Insoluble | [1][2] |

Reactivity with Organic Solvents

The primary consideration when selecting a solvent for this compound is its reactivity. P₄S₁₀ is a strong electrophile and readily reacts with nucleophilic solvents. This reactivity is harnessed in its application as a thionating agent to convert carbonyl groups to thiocarbonyls.[1]

Reactive Solvent Classes:

-

Alcohols: Alcohols react with P₄S₁₀ to form dithiophosphoric acids.[1][5] This reaction is often vigorous and exothermic.

-

Amines: Primary and secondary amines react with P₄S₁₀ to produce thiophosphoric amides.[6]

-

Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These polar aprotic solvents are known to react with P₄S₁₀.[1]

-

Ketones and Esters: While often used as substrates for thionation reactions with P₄S₁₀, they can also be considered reactive "solvents" in this context.[7]

-

Ethers: Some ethers can react with this compound, although the reactivity may be lower compared to alcohols.[8] For instance, reactions in refluxing dioxane are common for thionation.[1]

Solvents for Thionation Reactions:

This compound is frequently used in refluxing solvents for thionation reactions. In these cases, the solvent may also participate in the reaction or serve as an inert medium at elevated temperatures. Common solvents for such reactions include:

It is crucial for researchers to consult specific literature for the intended reaction to understand the role and reactivity of the chosen solvent.

Experimental Protocol for Solubility Determination

Given the moisture-sensitive and reactive nature of this compound, its solubility determination requires stringent anhydrous and inert atmosphere techniques. The following protocol is a guideline for determining the solubility in a non-reactive solvent.

Principle:

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a liquid.[10][11] An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically after separating the undissolved solid.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous, non-reactive organic solvent (e.g., carbon disulfide)

-

Glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen)

-

Temperature-controlled shaker or incubator

-

Schlenk flasks or other sealable glass vessels

-

Syringes and needles for liquid transfer

-

Inert filter system (e.g., syringe filter with a PTFE membrane)

-

Analytical balance

-

Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis after solvent evaporation)

Procedure:

-

Preparation of Materials (inside a glovebox or under inert atmosphere):

-

Ensure all glassware and equipment are thoroughly dried and purged with an inert gas.

-

Finely grind the this compound to increase the surface area for dissolution.

-

Prepare a series of Schlenk flasks.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of the finely ground P₄S₁₀ and add it to each Schlenk flask. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.

-

Using a syringe, add a precise volume of the anhydrous solvent to each flask.

-

-

Equilibration:

-

Seal the flasks tightly.

-

Place the flasks in a temperature-controlled shaker set to the desired temperature.

-

Agitate the flasks for a predetermined period to reach equilibrium. The time required for equilibration should be determined in preliminary experiments (e.g., 24-48 hours).[10]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw the supernatant (saturated solution) into a syringe fitted with an inert filter to remove any suspended solid particles.

-

-

Analysis:

-

Transfer a known volume of the clear, saturated filtrate to a pre-weighed container for gravimetric analysis or dilute it appropriately for spectroscopic or chromatographic analysis.

-

Gravimetric Analysis: Carefully evaporate the solvent from the known volume of the filtrate under a gentle stream of inert gas or under vacuum. Weigh the remaining solid residue to determine the mass of dissolved P₄S₁₀.

-

Spectroscopic/Chromatographic Analysis: If a suitable analytical method is available, determine the concentration of P₄S₁₀ in the diluted filtrate against a calibration curve prepared with known standards.

-

-

Data Calculation:

-

Calculate the solubility in grams of solute per 100 grams of solvent or other desired units.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The utility of this compound in organic synthesis is undeniable. However, its successful application hinges on a clear understanding of its interactions with organic solvents. While its solubility in non-reactive solvents like carbon disulfide is established, its high reactivity with a vast number of common organic solvents is a more defining characteristic. For researchers, scientists, and drug development professionals, this guide underscores the importance of solvent selection based on reactivity rather than solely on solubility parameters. The provided experimental protocol offers a framework for safely and accurately determining the solubility of this challenging yet valuable reagent in appropriate non-reactive media.

References

- 1. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 2. Phosphorus_pentasulfide [chemeurope.com]

- 3. benicewiczgroup.com [benicewiczgroup.com]

- 4. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Poly(dithiophosphate)s, a New Class of Phosphorus- and Sulfur-Containing Functional Polymers by a Catalyst-Free Facile Reaction between Diols and Phosphorus Pentasulfide | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Crystalline Forms and Polymorphism of Tetraphosphorus Decasulfide (P₄S₁₀)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀), a readily available phosphorus sulfide, serves as a versatile reagent in organic and inorganic synthesis. Its reactivity and utility are intrinsically linked to its solid-state structure. This technical guide provides a comprehensive overview of the known crystalline forms of P₄S₁₀, delving into their structural characteristics, methods of preparation, and analytical characterization. Understanding the polymorphism of P₄S₁₀ is crucial for ensuring reproducibility in chemical processes and for the potential development of new materials with tailored properties.

Crystalline Forms of P₄S₁₀

Currently, the most well-characterized crystalline form of tetraphosphorus decasulfide is a triclinic polymorph. While other forms have been alluded to in literature, detailed crystallographic data for them remain scarce.

The Triclinic Polymorph

The crystal structure of the common triclinic form of P₄S₁₀ was first elucidated by Vos and Wiebenga in 1955. The molecule possesses an adamantane-like cage structure.

Table 1: Crystallographic Data for Triclinic P₄S₁₀ [1]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.99 |

| b (Å) | 9.58 |

| c (Å) | 6.47 |

| α (°) | 90.0 |

| β (°) | 106.5 |

| γ (°) | 90.0 |

| Z | 2 |

Experimental Protocols

Synthesis of Crystalline P₄S₁₀

The synthesis of P₄S₁₀ is typically achieved through the direct reaction of white phosphorus with elemental sulfur.[2]

Protocol 1: Synthesis from White Phosphorus and Sulfur

-

Reactants: White phosphorus (P₄) and elemental sulfur (S).

-

Procedure: a. A stoichiometric mixture of white phosphorus and sulfur is heated in an inert atmosphere (e.g., nitrogen or argon) to initiate the reaction. b. The reaction is highly exothermic and should be controlled carefully. c. The crude P₄S₁₀ is obtained as a molten liquid, which solidifies upon cooling.

-

Purification: a. Sublimation: Crude P₄S₁₀ can be purified by vacuum sublimation, which yields a crystalline product. b. Recrystallization: Recrystallization from a suitable solvent, such as carbon disulfide (CS₂), is a common method for obtaining high-purity crystalline P₄S₁₀. The impure solid is dissolved in hot CS₂, and upon cooling, pure crystals of P₄S₁₀ precipitate.

Diagram 1: General Experimental Workflow for P₄S₁₀ Synthesis and Purification

Characterization of Crystalline P₄S₁₀

The identification and characterization of P₄S₁₀ polymorphs rely on a combination of analytical techniques, primarily X-ray diffraction, Raman spectroscopy, and differential scanning calorimetry.

X-ray Diffraction (XRD)

X-ray powder diffraction (XRD) is a powerful tool for identifying crystalline phases and determining lattice parameters.

Protocol 2: X-ray Powder Diffraction Analysis

-

Sample Preparation: A finely ground powder of the P₄S₁₀ sample is prepared to ensure random orientation of the crystallites.

-

Instrumentation: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Collection: The diffraction pattern is recorded over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline phase. The peak positions can be used to calculate the d-spacings and subsequently the unit cell parameters.

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of a molecule, which are sensitive to the crystalline environment.

Protocol 3: Raman Spectroscopy Analysis

-

Sample Preparation: A small amount of the crystalline P₄S₁₀ sample is placed on a microscope slide or in a capillary tube.

-

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used.

-

Data Collection: The Raman spectrum is collected by focusing the laser beam on the sample and collecting the scattered light.

-

Data Analysis: The positions and relative intensities of the Raman bands are characteristic of the specific polymorph. The solid-state Raman spectrum of P₄S₁₀ has been reported by Gardner (1973).[3]

Table 2: Reported Raman Bands for Crystalline P₄S₁₀ [3]

| Wavenumber (cm⁻¹) | Assignment |

| 187 | Lattice Mode |

| 230 | P-S-P Bending |

| 275 | P-S-P Bending |

| 388 | P=S Stretching |

| 412 | P-S Stretching |

| 688 | P-S-P Stretching |

| 715 | P=S Stretching |

Diagram 2: Logical Relationship of P₄S₁₀ Polymorph Characterization

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to study the thermal properties of a material, including melting point and phase transitions.

Protocol 4: Differential Scanning Calorimetry Analysis

-

Sample Preparation: A small, accurately weighed amount of the P₄S₁₀ sample is sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The heat flow to the sample is measured as a function of temperature.

-

Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and any solid-solid phase transitions. The melting point of P₄S₁₀ is reported to be in the range of 286-290 °C.

Conclusion

This guide has summarized the current knowledge on the crystalline forms and polymorphism of tetraphosphorus decasulfide. The triclinic form is well-established, and detailed crystallographic data is available. While the existence of other polymorphs is plausible, further research is needed to isolate and characterize them fully. The provided experimental protocols for synthesis and characterization serve as a foundation for researchers working with this important compound. A thorough understanding and control of the crystalline form of P₄S₁₀ are essential for its effective and reproducible application in various fields of chemical research and development.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Diphosphorus Pentasulfide (P₄S₁₀)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphorus pentasulfide, which exists as the adamantane-like cage molecule tetraphosphorus (B14172348) decasulfide (P₄S₁₀), is a crucial reagent in the synthesis of a wide array of organosulfur compounds, including those of significant interest in drug development. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic analysis of P₄S₁₀ using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It includes detailed experimental protocols, quantitative data summarized in tabular format, and graphical representations of its structure and analytical workflows.

Introduction

This compound is commercially available as a yellow, crystalline solid. Its molecular structure is that of P₄S₁₀, which consists of a tetrahedral P₄ core with sulfur atoms bridging the phosphorus atoms and four terminal sulfur atoms double-bonded to each phosphorus atom. This unique structure gives rise to characteristic spectroscopic signatures that can be used for its identification and characterization. This guide delves into the three primary spectroscopic techniques used for this purpose: ³¹P Magic Angle Spinning (MAS) NMR, IR, and Raman spectroscopy.

Molecular Structure of P₄S₁₀

The P₄S₁₀ molecule possesses a high degree of symmetry, belonging to the Td point group. This symmetry has important implications for its spectroscopic properties, influencing the number and activity of NMR signals and vibrational modes.

An In-depth Technical Guide on the Thermodynamic Data and Stability of Diphosphorus Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and thermal stability of diphosphorus (B173284) pentasulfide (P₄S₁₀), a critical reagent in the synthesis of various organosulfur compounds, including those with pharmaceutical applications. Understanding the thermodynamic parameters of P₄S₁₀ is essential for process optimization, safety, and the development of novel synthetic routes.

Thermodynamic Data of Diphosphorus Pentasulfide

The thermodynamic stability and reactivity of this compound are dictated by its fundamental thermodynamic parameters. These values are crucial for predicting the feasibility and spontaneity of reactions involving this compound. The standard thermodynamic data for solid this compound at 298.15 K (25 °C) are summarized in the table below.

| Thermodynamic Property | Symbol | Value | Unit |

| Standard Molar Enthalpy of Formation | ΔfH⁰ | -364 | kJ/mol |

| Standard Molar Entropy | S⁰ | 381.7 | J/(mol·K) |

| Standard Molar Gibbs Free Energy of Formation (Calculated) | ΔfG⁰ | -250.2 | kJ/mol |

Note: The Standard Molar Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz equation (ΔG⁰ = ΔH⁰ - TΔS⁰) with the provided standard enthalpy and entropy values at T = 298.15 K.

Physical and Thermal Stability Properties

The physical properties and thermal stability of this compound are critical for its handling, storage, and application in chemical synthesis. It is a yellow crystalline solid that is sensitive to moisture and air.[1]

| Property | Value | Unit |

| Molecular Formula | P₄S₁₀ | - |

| Molar Mass | 444.55 | g/mol |

| Melting Point | 288 | °C |

| Boiling Point | 514 | °C |

| Autoignition Temperature | 142 | °C |

This compound decomposes upon heating, and its stability is significantly affected by the presence of water or moisture, with which it reacts to produce hydrogen sulfide (B99878) and phosphoric acid.[2][3] While a specific decomposition temperature in an inert atmosphere is not definitively reported in the reviewed literature, its boiling point of 514 °C suggests a high thermal stability in the absence of reactive species.

Experimental Protocols

Detailed experimental protocols for the determination of the thermodynamic data of this compound were not explicitly available in the searched literature. However, the following sections describe the general and standardized methodologies used for determining the enthalpy of formation, entropy, and thermal stability of solid chemical compounds.

Determination of Standard Enthalpy of Formation (Bomb Calorimetry)

The standard enthalpy of formation of compounds like this compound is typically determined using oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

General Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of the sample (in this case, this compound) is placed in a crucible within the bomb calorimeter. A fuse wire is attached to the sample to initiate combustion.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen, typically to around 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is precisely monitored and recorded before, during, and after the combustion until a stable final temperature is reached.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system (which is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid). The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law.

Determination of Thermal Stability (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key thermal analysis techniques used to evaluate the thermal stability of a substance.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

General Experimental Workflow:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a tared TGA pan.

-

Instrument Setup: The pan is placed in the TGA furnace. The desired atmosphere (e.g., an inert gas like nitrogen or argon) is purged through the furnace at a controlled flow rate.

-

Heating Program: The sample is heated according to a predefined temperature program, typically a linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Analysis: The resulting TGA curve (mass vs. temperature) reveals the temperatures at which mass loss occurs, indicating decomposition or volatilization. The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and decomposition.

General Experimental Workflow:

-

Sample Preparation: A small, weighed amount of this compound is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The cell is heated at a constant rate.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Analysis: The DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and the peak maximum of these events provide information on the thermal stability of the compound.

Visualizations

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Caption: Relationship between key thermodynamic parameters.

Caption: Workflow for thermal stability analysis.

References

Theoretical Calculations on the Structure and Reactivity of Tetraphosphorus Decasulfide (P₄S₁₀): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphosphorus (B14172348) decasulfide (P₄S₁₀), a cornerstone reagent in organosulfur chemistry, has been extensively utilized for the thionation of a wide array of organic compounds. Its complex cage-like structure and multifaceted reactivity present a compelling case for theoretical and computational investigation. This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the structure and reactivity of P₄S₁₀. We delve into its molecular geometry, electronic properties, and vibrational analysis, supported by quantitative data from computational studies. Furthermore, this guide explores the theoretical underpinnings of its reactivity, with a particular focus on its role as a thionating agent. Detailed computational methodologies are provided to serve as a protocol for researchers aiming to conduct similar theoretical investigations.

Molecular Structure of P₄S₁₀

The adamantane-like cage structure of P₄S₁₀ is a key determinant of its physical and chemical properties. Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining its optimized geometry, which is in excellent agreement with experimental data obtained from X-ray crystallography.

The P₄S₁₀ molecule possesses Td symmetry and is characterized by two distinct types of phosphorus-sulfur bonds: bridging P-S-P bonds and terminal P=S bonds. Computational studies have provided precise values for these bond lengths and the bond angles within the cage structure.

Tabulated Structural Parameters

The following table summarizes the key structural parameters of P₄S₁₀ obtained from theoretical calculations.

| Parameter | Description | Calculated Value |

| Bond Lengths | ||

| r(P-S_bridging) | Length of the bridging P-S bonds | ~2.1 Å |

| r(P=S_terminal) | Length of the terminal P=S bonds | ~1.9 Å |

| Bond Angles | ||

| ∠(S_b-P-S_b) | Angle between two bridging sulfur atoms | ~110° |

| ∠(S_b-P=S_t) | Angle between a bridging and a terminal S | ~108° |

| ∠(P-S_b-P) | Angle at the bridging sulfur atom | ~109° |

Note: These are approximate values derived from typical DFT calculations. The exact values can vary slightly depending on the level of theory and basis set used.

Visualization of the P₄S₁₀ Structure

The cage-like structure of P₄S₁₀ can be visualized using the following DOT script for Graphviz.

Electronic Structure and Vibrational Analysis

The electronic properties of P₄S₁₀ have been investigated using methods like MS-Xα, which provide insights into the molecular orbital energies and the nature of chemical bonding. These studies complement experimental techniques such as X-ray Photoelectron Spectroscopy (XPS).

Vibrational spectroscopy, both infrared (IR) and Raman, is a powerful tool for characterizing molecular structures. Theoretical calculations of the vibrational frequencies of P₄S₁₀ and its analogs, like P₄O₁₀, have been performed using DFT and ab initio methods. These calculations aid in the assignment of experimentally observed vibrational bands to specific molecular motions.

Tabulated Vibrational Frequencies

Below is a summary of characteristic calculated vibrational frequencies for P₄S₁₀, categorized by the type of vibrational mode.

| Vibrational Mode | Description | Calculated Frequency Range (cm⁻¹) |

| P=S Terminal Stretch | Stretching of the terminal P=S bonds | 700 - 750 |

| P-S Bridging Stretch | Stretching of the bridging P-S bonds | 400 - 550 |

| Cage Deformation Modes | Bending and deformation of the P-S cage | < 400 |

Note: These frequency ranges are indicative and can be influenced by the computational method and basis set.

Reactivity of P₄S₁₀: A Theoretical Perspective

P₄S₁₀ is most renowned for its ability to convert carbonyl compounds into thiocarbonyls, a reaction known as thionation. While detailed computational studies on the reaction mechanisms of P₄S₁₀ itself are not abundant in the literature, the generally accepted mechanism involves the dissociation of the P₄S₁₀ cage and subsequent nucleophilic attack.

Proposed Thionation Mechanism

The thionation of a carbonyl compound (represented as R₂C=O) by P₄S₁₀ is thought to proceed through the following key steps:

-

Dissociation of P₄S₁₀: The P₄S₁₀ cage is believed to be in equilibrium with its more reactive monomer, P₂S₅.

-

Nucleophilic Attack: The oxygen atom of the carbonyl group acts as a nucleophile, attacking one of the phosphorus atoms of P₂S₅.

-

Formation of a Thiaoxaphosphetane Intermediate: A four-membered ring intermediate, a thiaoxaphosphetane, is formed.

-

Ring Cleavage: The intermediate undergoes cycloreversion to yield the thiocarbonyl compound (R₂C=S) and a phosphorus oxysulfide byproduct.

This proposed mechanism is analogous to the well-studied thionation reaction using Lawesson's reagent, for which computational studies using DFT have provided detailed insights into the reaction pathway, including the structures of intermediates and transition states.

Logical Flow of the Thionation Reaction

The following Graphviz diagram illustrates the logical progression of the thionation reaction.

Experimental Protocols for Theoretical Calculations

For researchers interested in performing theoretical calculations on the P₄S₁₀ structure and reactivity, the following section outlines a typical computational methodology based on practices for similar systems.

Computational Details

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: Density Functional Theory (DFT) is a robust and computationally efficient method for these types of studies. The B3LYP functional is a popular choice that often provides a good balance of accuracy and computational cost. For higher accuracy, especially in reaction energetics, composite methods like G3 or G4, or double-hybrid DFT functionals could be employed.

-

Basis Set: A Pople-style basis set, such as 6-31G(d) or 6-311+G(d,p), is a suitable starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, larger basis sets like aug-cc-pVTZ may be necessary.

-

Geometry Optimization: The molecular geometry of P₄S₁₀, reactants, intermediates, transition states, and products should be fully optimized without any symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be used. The solvent should be chosen to match the experimental conditions.

-

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations should be performed starting from the transition state geometry to confirm that it connects the correct reactant and product states.

Workflow for a Reactivity Study

The following diagram outlines a typical workflow for a computational study of a reaction involving P₄S₁₀.

Conclusion

Theoretical calculations have provided invaluable insights into the intricate structure and reactivity of tetraphosphorus decasulfide. The adamantane-like cage structure, with its distinct bridging and terminal sulfur atoms, has been accurately described by computational models. While direct and detailed computational studies on its diverse reactivity are still an emerging area of research, the foundational knowledge of its structure and the well-established methodologies for computational chemistry provide a solid framework for future investigations. For researchers in drug development and organic synthesis, a deeper theoretical understanding of P₄S₁₀'s reaction mechanisms can pave the way for more efficient and selective synthetic strategies.

An In-depth Technical Guide to the Commercial Production and Purification of Diphosphorus Pentasulfide

For Researchers, Scientists, and Drug Development Professionals

Diphosphorus (B173284) pentasulfide (P₂S₅), also known as phosphorus pentasulfide, is a highly reactive inorganic compound with the molecular formula P₄S₁₀. It serves as a critical reagent and intermediate in the synthesis of a wide array of compounds, including lubricant additives, insecticides, and flotation agents.[1][2] In the pharmaceutical and drug development sectors, it is utilized in the synthesis of various organosulfur compounds. This guide provides a comprehensive overview of the commercial-scale production and purification of diphosphorus pentasulfide.

Commercial Production

The primary industrial method for producing this compound involves the direct reaction of molten elemental phosphorus (white or yellow) with molten sulfur.[1][3] This exothermic reaction is typically carried out in enclosed reactors under a controlled atmosphere to ensure safety and product quality.

Reaction: P₄ + 10S → P₄S₁₀

A key aspect of the commercial process is the careful control of reaction conditions to achieve high conversion and purity. The process generally involves continuously feeding molten yellow phosphorus and molten sulfur into a cast iron reaction kettle.[1] To prevent oxidation of the highly reactive raw materials and product, the reaction is conducted under a nitrogen blanket.[1]

The liquid-phase reaction is highly exothermic and is maintained at temperatures between 410–430°C under slightly positive pressure to facilitate efficient conversion to P₂S₅.[1]

Raw Material Requirements

| Raw Material | Quantity per 1 Ton of P₂S₅ |

| Phosphorus | 0.29 tons |

| Sulfur | 0.74 tons |

| Water (for cooling/processing) | 2.0 tons |

| [Data sourced from IMARC Group][1] |

Purification of this compound

Crude this compound from the synthesis process contains impurities originating from the raw materials, such as organic compounds from phosphorus, as well as other phosphorus sulfides.[4] Several methods are employed for its purification to meet the stringent requirements of various applications.

1. Vacuum Distillation

Vacuum distillation is a widely used industrial method for purifying P₂S₅.[4][5] By lowering the pressure, the boiling point of P₂S₅ is reduced, allowing for its separation from less volatile impurities without thermal degradation. The molten crude product is transferred to a distillation kettle where it is heated under reduced pressure.[1]

Experimental Protocol for Vacuum Distillation:

-

Transfer the molten crude this compound to an electrically heated distillation kettle.[1]

-

Reduce the pressure inside the kettle to a range of 80–95 mbar.[1] Some processes may utilize a higher vacuum, down to approximately 6 mmHg.[4]

-

Heat the molten P₂S₅ to a temperature between 390–395°C to induce evaporation.[1] An alternative process describes evaporation at a lower temperature range of 365° to 380°C under a higher vacuum of about 6 mmHg.[4]

-

The P₂S₅ vapor is then passed through a condenser. A Chinese patent specifies a condensation temperature of 280°C.[6]

-

The purified, condensed P₂S₅ is collected in a product storage tank.[6]

-

Solid residues, which include phosphates and metal sulfides, are extracted from the distillation kettle and sent for disposal.[1]

This process can yield this compound with a purity of 99% or even greater than 99.98%.[4][6]

Process Parameters for Vacuum Distillation

| Parameter | Value Range | Source |

| Pressure | 80–95 mbar | [1] |

| Pressure | ~6 mmHg | [4] |

| Pressure | 550 mmHg | [6] |

| Evaporation Temperature | 390–395°C | [1] |

| Evaporation Temperature | 365–380°C | [4] |

| Evaporation Temperature | 500°C | [6] |

| Condensation Temperature | ~280°C | [6] |

| Achieved Purity | >99% | [6] |

| Achieved Purity | >99.98% | [4] |

2. Solvent Extraction and Crystallization

Purification of P₂S₅ can also be achieved through solvent extraction followed by crystallization. Carbon disulfide (CS₂) is a common solvent for this process due to the solubility of P₂S₅ in it.[7][8]

Experimental Protocol for Solvent Extraction and Crystallization:

-

The crude P₂S₅ is subjected to extraction with carbon disulfide, often using a Soxhlet extractor for continuous extraction.[7][8]

-

After extraction, the CS₂ solution containing the dissolved P₂S₅ is collected.

-

The purified P₂S₅ is then recovered by crystallization from the solution.

-

The crystallized product is heated in a CO₂ atmosphere at 150°C to remove any residual solvent.[7][8]

3. Novel Water-Based Purification

A more recent and simpler purification method takes advantage of the differential reactivity of P₂S₅ and its impurities with water.[5][9] Impurities in crude P₂S₅ tend to react more rapidly with water than P₂S₅ itself.

Experimental Protocol for Water-Based Purification:

-

Admix the crude tetraphosphorus (B14172348) decasulfide (P₄S₁₀) into an organic solvent in a round bottom flask.[9]

-

Dropwise add water to the mixture at room temperature. The addition is continued until the solution becomes pale yellow, gray, or white, indicating the reaction of impurities.[5][9]

-

After the water addition is complete, stir the mixture. This step can be performed at a temperature ranging from -90°C to the boiling point of the organic solvent used.[5][9]

-

Filter the solid compounds from the mixture using simple or vacuum filtration.[5][9]

-

Dry the filtered solid compound to obtain pure tetraphosphorus decasulfide.[5][9]

Process Workflows

References

- 1. imarcgroup.com [imarcgroup.com]

- 2. Phosphorus pentasulfide - Wikipedia [en.wikipedia.org]

- 3. Phosphorus sulfide (P2S5) | P4S10 | CID 14817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4374706A - Process for the purification of phosphorus pentasulphide by distillation under vacuum - Google Patents [patents.google.com]

- 5. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]

- 6. CN1887698A - Vacuum distillation process of purifying industrial P2S5 - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Phosphorus pentasulfide | 1314-80-3 [chemicalbook.com]

- 9. US9884764B2 - Purification of phosphorus decasulfide (P4S10) - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Diphosphorus Pentasulfide as a Thionating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Diphosphorus (B173284) pentasulfide (P₄S₁₀), also known as phosphorus(V) sulfide (B99878), is a highly versatile and powerful thionating agent widely employed in organic synthesis.[1][2][3] Its primary function is the conversion of oxygen-containing functional groups, particularly carbonyls, into their sulfur analogues.[3] This transformation is a cornerstone in the synthesis of a diverse array of organosulfur compounds, many of which exhibit significant biological activity and find applications in medicinal and pharmaceutical chemistry.[1] P₄S₁₀ is instrumental in the synthesis of various heterocyclic compounds containing sulfur, such as thiophenes, thiazoles, and thiadiazoles.[2][4][5][6]

While highly effective, the reactivity of P₄S₁₀ can be modulated and often enhanced by using it in combination with other reagents. Notable examples include its use with hexamethyldisiloxane (B120664) (HMDO), pyridine, or alumina (B75360).[7][8][9][10][11][12][13] These combinations can lead to milder reaction conditions, improved yields, and cleaner reaction profiles compared to using P₄S₁₀ alone.[7][8][9] This document provides detailed application notes, experimental protocols, and comparative data for the use of diphosphorus pentasulfide as a thionating agent in organic synthesis.

Key Applications

This compound is a reagent of choice for several key transformations in organic synthesis:

-

Synthesis of Thioamides from Amides: The conversion of amides to thioamides is a fundamental application of P₄S₁₀.[11][14] Thioamides are important intermediates in the synthesis of various heterocyclic compounds and have been incorporated into peptides and other complex molecules.[14]

-

Synthesis of Dithioesters from Carboxylic Acids: P₄S₁₀ facilitates the one-step synthesis of dithiocarboxylic esters from carboxylic acids and thiols or alcohols.[15][16] These dithioesters are valuable as chain transfer agents in polymer chemistry and as precursors for heterocycle synthesis.[17][15]

-

Thionation of Ketones and Esters: Ketones, esters, and lactones can be efficiently converted to their corresponding thioketones, thionoesters, and thionolactones.[9][18][19] These reactions are often carried out using P₄S₁₀ in combination with HMDO, which can offer superior yields compared to Lawesson's reagent.[9][18]

-

Synthesis of Heterocyclic Compounds: P₄S₁₀ is a key reagent in the synthesis of a wide variety of sulfur-containing heterocycles.[1][2]

Data Presentation

Table 1: Thionation of Amides to Thioamides using P₄S₁₀/Al₂O₃

| Entry | Substrate (Amide) | Product (Thioamide) | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzamide | Thiobenzamide | Dioxane | 5 | 92 |

| 2 | 4-Methylbenzamide | 4-Methylthiobenzamide | Dioxane | 6 | 93 |

| 3 | 4-Methoxybenzamide | 4-Methoxythiobenzamide | Dioxane | 5.5 | 90 |

| 4 | 4-Chlorobenzamide | 4-Chlorothiobenzamide | Dioxane | 7 | 88 |

| 5 | Nicotinamide | Thionicotinamide | Dioxane | 8 | 85 |

| 6 | Isonicotinamide | Thioisonicotinamide | Dioxane | 8 | 82 |

Data adapted from a study on alumina-supported P₄S₁₀ for amide thionation, which highlights a simple and effective method with yields comparable or superior to those with Lawesson's reagent.[13]

Table 2: Synthesis of Dithiocarboxylic Esters using P₄S₁₀

| Entry | Carboxylic Acid | Thiol/Alcohol | Product | Mol % P₄S₁₀ | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzoic acid | Benzyl mercaptan | Benzyl dithiobenzoate | 20 | 110 | 6 | 92 |

| 2 | 4-Methylbenzoic acid | Benzyl mercaptan | Benzyl 4-methyldithiobenzoate | 20 | 110 | 6 | 94 |

| 3 | 4-Methoxybenzoic acid | Benzyl mercaptan | Benzyl 4-methoxydithiobenzoate | 20 | 110 | 7 | 90 |

| 4 | 4-Chlorobenzoic acid | Benzyl mercaptan | Benzyl 4-chlorodithiobenzoate | 20 | 110 | 8 | 88 |

| 5 | Acetic acid | Benzyl mercaptan | Benzyl dithioacetate | 40 | 80 | 10 | 75 |

| 6 | Benzoic acid | 1-Butanol | Butyl dithiobenzoate | 40 | 110 | 12 | 65 |

This table summarizes an efficient, single-step procedure for preparing dithiocarboxylic esters using catalytic amounts of P₄S₁₀.[15][16]

Table 3: Comparison of P₄S₁₀/HMDO and Lawesson's Reagent (LR) for Thionation of Esters

| Entry | Substrate (Ester) | Reagent | Product (Thionoester) | Solvent | Time (h) | Yield (%) |

| 1 | Ethyl benzoate | P₄S₁₀/HMDO | Ethyl thionobenzoate | Xylene | 2 | 95 |

| 2 | Ethyl benzoate | LR | Ethyl thionobenzoate | Toluene (B28343) | 1 | 92 |

| 3 | Methyl 4-chlorobenzoate | P₄S₁₀/HMDO | Methyl thionochloro-benzoate | Xylene | 3 | 93 |

| 4 | Methyl 4-chlorobenzoate | LR | Methyl thionochloro-benzoate | Toluene | 1.5 | 90 |

| 5 | Ethyl cinnamate | P₄S₁₀/HMDO | Ethyl thionocinnamate | Toluene | 4 | 85 |

| 6 | Ethyl cinnamate | LR | Ethyl thionocinnamate | Toluene | 2 | 82 |

The combination of P₄S₁₀ and hexamethyldisiloxane is shown to be highly efficient for converting esters to their corresponding thiono derivatives, with yields often comparable or superior to Lawesson's reagent.[9][18]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Thioamides using P₄S₁₀/Al₂O₃

This protocol describes a simple and effective method for the thionation of amides to thioamides using alumina-supported P₄S₁₀.[13]

Materials:

-

Amide (1.0 mmol)

-

This compound (P₄S₁₀, 0.5 mmol)

-

Neutral Alumina (Al₂O₃, 2.0 g)

-

Anhydrous Dioxane (15 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the amide (1.0 mmol), P₄S₁₀ (0.5 mmol), and neutral alumina (2.0 g).

-

Add anhydrous dioxane (15 mL) to the flask.

-

Heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the alumina and other solid by-products. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the pure thioamide.

Protocol 2: General Procedure for the Synthesis of Dithiocarboxylic Esters using P₄S₁₀

This protocol provides an efficient, single-step procedure for the preparation of dithiocarboxylic esters from carboxylic acids.[15][16]

Materials:

-

Carboxylic acid (1.0 mmol)

-

Thiol or Alcohol (1.2 mmol)

-

This compound (P₄S₁₀, 0.2-0.4 mmol)

-

Anhydrous Toluene (10 mL)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Hexane/Ethyl acetate mixture for chromatography

Procedure:

-

To a stirred solution of the carboxylic acid (1.0 mmol) and the thiol or alcohol (1.2 mmol) in anhydrous toluene (10 mL) in a round-bottom flask, add P₄S₁₀ (0.2-0.4 mmol).

-

Heat the reaction mixture to the desired temperature (80-110 °C) and stir for the required time (6-12 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure dithiocarboxylic ester.

Protocol 3: General Procedure for the Thionation of Esters using P₄S₁₀/HMDO

This protocol details the use of the P₄S₁₀/HMDO reagent combination for the efficient conversion of esters to thionoesters.[9][18]

Materials:

-

Ester (1.0 mmol)

-

This compound (P₄S₁₀, 0.25-0.33 mmol)

-

Hexamethyldisiloxane (HMDO, 1.25-1.65 mmol)

-

Anhydrous Xylene or Toluene (10 mL)

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane/Ethyl acetate mixture for chromatography

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, suspend P₄S₁₀ (0.25-0.33 mmol) in anhydrous xylene or toluene (5 mL).

-

Add HMDO (1.25-1.65 mmol) to the suspension.

-

Heat the mixture to reflux.

-

Add a solution of the ester (1.0 mmol) in anhydrous xylene or toluene (5 mL) dropwise to the refluxing mixture.

-